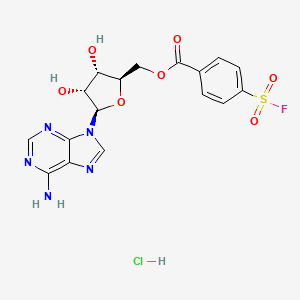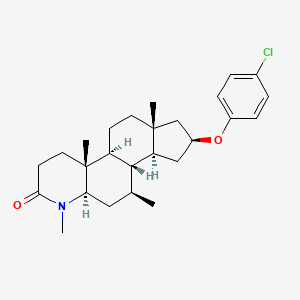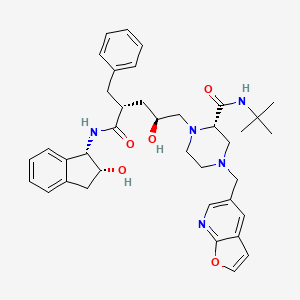
FSBA
説明
5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride, also known as FSBA, is an ATP analog . It has been used to study the mechanism of action of wortmannin . This compound has been used to study vesicular transport in intestinal cells such as Caco-2, and to covalently modify residues in the nucleotide-binding domains (NBDs) of various ATPases, kinases, and other proteins .
Molecular Structure Analysis
The molecular formula of 5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride is C17H16FN5O7S·HCl . The molecular weight is 489.86 . The InChI string is1S/C17H16FN5O7S.ClH/c18-31(27,28)9-3-1-8(2-4-9)17(26)29-5-10-12(24)13(25)16(30-10)23-7-22-11-14(19)20-6-21-15(11)23;/h1-4,6-7,10,12-13,16,24-25H,5H2,(H2,19,20,21);1H/t10-,12-,13-,16-;/m1./s1 . Physical and Chemical Properties Analysis
5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride is a white to off-white powder . It is soluble in methanol at 50 mg/mL, forming a clear, slightly yellow solution . The storage temperature is -20°C .科学的研究の応用
タンパク質キナーゼ研究
FSBAは、ほとんどのキナーゼのヌクレオチド結合部位に存在する保存されたリジンを共有結合的に修飾する活性に基づくプローブ(ABP)として使用されます . 著者は、this compound誘導体、2´-ビオチン-FSBAおよび3´-ビオチン-FSBAをキナーゼABPとして合成し、ビオチン-FSBAをタンパク質キナーゼの非選択的活性に基づくプローブとして使用して、ATP競合的タンパク質キナーゼ阻害剤をスクリーニングおよび検証するためのウェスタンブロット法を詳しく説明しています .
アフリカ農業におけるバイオテクノロジー
EDULINK-FSBAプロジェクトは、小規模農家や消費者から政策立案者まで、すべての利害関係者の観点から生物学的安全性と生物学的セキュリティに関する懸念に対処することにより、アフリカ農業におけるバイオテクノロジーの持続可能な導入に取り組んでいます . This compoundは、食料安全保障を実現し、大陸の農業の可能性を拡大する有望な要因の1つと見なされています .
共有結合酵素阻害
This compoundは、共有結合酵素阻害の分野で使用されています . これは、この分野で有用性が認められているスルホニルフルオリドプローブです .
標的の特定と検証
This compoundは、標的の特定と検証研究で使用されています . This compoundのようなスルホニルフルオリドプローブは、複雑な混合物中の酵素ファミリーの機能状態を監視するために使用されます .
活性に基づくプローブ(ABP)の開発
This compoundは、さまざまな酵素ファミリーの活性に基づくプローブ(ABP)の開発に使用されています . これらのABPは、複雑な混合物中の酵素ファミリーの機能状態を監視するために使用されます .
ケミカルバイオロジーツールキットの強化
This compoundは、ケミカルバイオロジーツールキットの強化に使用されます . This compoundのようなスルホニルフルオリドプローブを使用した新しいアプローチは、ケミカルバイオロジーツールキットをさらに強化する可能性があります .
作用機序
Target of Action
FSBA is primarily used as a probe of ATP-binding proteins . It is known to covalently modify residues in the nucleotide-binding domains (NBDs) of various ATPases, kinases, and other proteins . These proteins play crucial roles in numerous cellular processes, making this compound a valuable tool in the study of these mechanisms.
Mode of Action
This compound is an ATP analog, meaning it mimics the structure of ATP, the primary energy currency of the cell . By binding to the same sites as ATP, this compound can inhibit the action of ATP-dependent enzymes. This allows researchers to study the roles of these enzymes in cellular processes .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific ATP-dependent enzymes being targeted. For example, it has been used to study vesicular transport in intestinal cells .
Pharmacokinetics
As a sulfonyl fluoride, this compound is known to possess a balance of biocompatibility (including aqueous stability) and protein reactivity . This makes it a useful tool in chemical biology and molecular pharmacology .
Result of Action
The result of this compound’s action is the inhibition of ATP-dependent enzymes, which can lead to changes in the cellular processes these enzymes are involved in . For example, this compound has been used to determine the sensitivity of inducer of meiosis 2 (Ime2) to ATP analogs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the reactivity of this compound. Additionally, the presence of other molecules, such as excess ATP, can compete with this compound for binding sites, potentially influencing its efficacy .
生化学分析
Biochemical Properties
This compound plays a crucial role in biochemical reactions. It has been used to study vesicular transport in intestinal cells such as Caco-2, and to covalently modify residues in the nucleotide-binding domains (NBDs) of various ATPases, kinases, and other proteins . It interacts with these biomolecules by binding to their active sites, thereby influencing their function .
Cellular Effects
The effects of 5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modifying the activity of key enzymes and proteins within the cell . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of 5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride involves its interaction with biomolecules at the molecular level. It binds to the active sites of enzymes, leading to their inhibition or activation . This binding interaction results in changes in gene expression and influences the overall function of the cell .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability and degradation can influence its long-term effects on cellular function .
Metabolic Pathways
5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride within cells and tissues are complex processes. The compound can interact with various transporters and binding proteins, influencing its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of 5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride can influence its activity or function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
特性
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-fluorosulfonylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O7S.ClH/c18-31(27,28)9-3-1-8(2-4-9)17(26)29-5-10-12(24)13(25)16(30-10)23-7-22-11-14(19)20-6-21-15(11)23;/h1-4,6-7,10,12-13,16,24-25H,5H2,(H2,19,20,21);1H/t10-,12-,13-,16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHVYHQVJYIHPN-KHXPSBENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000089 | |
| Record name | 9-{5-O-[4-(Fluorosulfonyl)benzoyl]pentofuranosyl}-9H-purin-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78859-42-4 | |
| Record name | 5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078859424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{5-O-[4-(Fluorosulfonyl)benzoyl]pentofuranosyl}-9H-purin-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![n-[2(r)-Hydroxy-1(s)-indanyl]-2(r)-phenylmethyl-4(s)-hydroxy-5-[4-[2-benzofuranylmethyl]-2(s)-[tert-butylaminocarbonyl]-piperazinyl]-pentaneamide](/img/structure/B1674085.png)
![(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1674086.png)

![(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid](/img/structure/B1674090.png)
![ethyl (3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoate](/img/structure/B1674091.png)
![2-[2,4-Bis(trifluoromethyl)phenyl]-N-[(3R)-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-3-yl]acetamide](/img/structure/B1674092.png)

![methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1674096.png)
![(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol](/img/structure/B1674097.png)
![3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole](/img/structure/B1674098.png)

![N-((2R,3S)-1-((((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxobutan-2-yl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1674102.png)
